molecular formula C21H20OSi B11956927 (Allyloxy)triphenylsilane CAS No. 18752-15-3

(Allyloxy)triphenylsilane

Cat. No.: B11956927
CAS No.: 18752-15-3
M. Wt: 316.5 g/mol
InChI Key: ZGYIRQGZHKUOGE-UHFFFAOYSA-N
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Description

(Allyloxy)triphenylsilane is an organosilicon compound with the molecular formula C21H20OSi It is a derivative of triphenylsilane, where one of the phenyl groups is substituted with an allyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Allyloxy)triphenylsilane can be synthesized through the reaction of triphenylsilane with allyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SiH+CH2=CHCH2OHPh3SiOCH2CH=CH2+H2\text{Ph}_3\text{SiH} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{Ph}_3\text{SiOCH}_2\text{CH}=\text{CH}_2 + \text{H}_2 Ph3​SiH+CH2​=CHCH2​OH→Ph3​SiOCH2​CH=CH2​+H2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Allyloxy)triphenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

    Reduction: Formation of triphenylsilane derivatives.

    Substitution: Formation of substituted triphenylsilane compounds.

Scientific Research Applications

(Allyloxy)triphenylsilane has several applications in scientific research, including:

    Biology: Potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Allyloxy)triphenylsilane involves its ability to participate in various chemical reactions due to the presence of the allyloxy group. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the allyloxy group is targeted by oxidizing agents, leading to the formation of corresponding oxidized products.

Comparison with Similar Compounds

Similar Compounds

    Triphenylsilane: Lacks the allyloxy group and has different reactivity and applications.

    Phenoxytriphenylsilane: Contains a phenoxy group instead of an allyloxy group, leading to different chemical properties.

    Dichloromethyltriphenylsilane: Contains dichloromethyl substituents, resulting in distinct reactivity.

Uniqueness

(Allyloxy)triphenylsilane is unique due to the presence of the allyloxy group, which imparts specific reactivity and potential applications that are not observed in other triphenylsilane derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

18752-15-3

Molecular Formula

C21H20OSi

Molecular Weight

316.5 g/mol

IUPAC Name

triphenyl(prop-2-enoxy)silane

InChI

InChI=1S/C21H20OSi/c1-2-18-22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2

InChI Key

ZGYIRQGZHKUOGE-UHFFFAOYSA-N

Canonical SMILES

C=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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